molecular formula C12H14O2 B14374281 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- CAS No. 90135-58-3

3-Cyclohexene-1,2-diol, 4-phenyl-, cis-

Cat. No.: B14374281
CAS No.: 90135-58-3
M. Wt: 190.24 g/mol
InChI Key: AAJIYIUKPOJDBS-NEPJUHHUSA-N
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Description

3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is an organic compound characterized by a cyclohexene ring with two hydroxyl groups at the 1 and 2 positions and a phenyl group at the 4 position The “cis-” designation indicates that the hydroxyl groups are on the same side of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- typically involves the hydroxylation of 4-phenylcyclohexene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds under mild conditions and results in the formation of the cis-diol .

Industrial Production Methods

Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microbial synthesis using engineered strains of bacteria such as Pseudomonas putida has been explored for the production of similar diols .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1,2-diol, 4-phenyl-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexene-1,2-diol, 4-phenyl-, cis- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is unique due to the presence of both hydroxyl and phenyl groups on the cyclohexene ring, which imparts distinct chemical and biological properties. The cis-configuration of the hydroxyl groups also contributes to its specific reactivity and interactions with other molecules .

Properties

CAS No.

90135-58-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(1R,2S)-4-phenylcyclohex-3-ene-1,2-diol

InChI

InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12+/m1/s1

InChI Key

AAJIYIUKPOJDBS-NEPJUHHUSA-N

Isomeric SMILES

C1CC(=C[C@@H]([C@@H]1O)O)C2=CC=CC=C2

Canonical SMILES

C1CC(=CC(C1O)O)C2=CC=CC=C2

Origin of Product

United States

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